molecular formula C16H17F2NO B3850126 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol

Cat. No. B3850126
M. Wt: 277.31 g/mol
InChI Key: YLBDUBRHZYYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol, also known as DF-MPH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol acts as a DAT inhibitor, which means it blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in the levels of dopamine in the synaptic cleft. This increase in dopamine levels results in enhanced dopaminergic neurotransmission, leading to improved cognitive function, attention, and motivation. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also has a weak affinity for norepinephrine and serotonin transporters, but its primary mechanism of action is through DAT inhibition.
Biochemical and Physiological Effects:
2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to improve cognitive function, attention, and motivation in animal studies. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been shown to increase locomotor activity and induce stereotypy and hyperactivity in rodents, which are similar to the behavioral effects of other psychostimulants. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has a longer half-life than other DAT inhibitors, which may result in a more sustained increase in dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has some limitations, including its potential for abuse and addiction, which may limit its use in human studies. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also has some side effects, including hyperactivity, stereotypy, and anxiety, which may affect the interpretation of behavioral studies.

Future Directions

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has several potential future directions for research, including the development of new DAT inhibitors with improved efficacy and selectivity. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol can also be used as a tool compound to study the role of dopamine in various neurological disorders, including ADHD, Parkinson's disease, and addiction. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol can also be used to study the pharmacokinetics and pharmacodynamics of DAT inhibitors in different animal models and human subjects. Overall, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has significant potential for further research in various scientific fields.
Conclusion:
2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has several potential future directions for research, including the development of new DAT inhibitors with improved efficacy and selectivity and the study of the role of dopamine in various neurological disorders. Overall, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has significant potential for further research in various scientific fields.

Scientific Research Applications

2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used as a dopamine transporter (DAT) inhibitor to study the role of dopamine in the brain. 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been used as a potential treatment for attention deficit hyperactivity disorder (ADHD) due to its ability to increase the levels of dopamine in the brain. In pharmacology, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used to study the pharmacokinetics and pharmacodynamics of DAT inhibitors. In medicinal chemistry, 2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used as a lead compound for the development of new DAT inhibitors with improved efficacy and selectivity.

properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c1-19(10-13-7-8-14(17)9-15(13)18)11-16(20)12-5-3-2-4-6-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDUBRHZYYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)F)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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